REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[O:3][C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([N+]([O-])=O)[CH3:12])[CH:7]=[CH:8][CH:9]=1.Cl.[OH2:19]>[Fe]>[F:1][C:2]([F:17])([F:16])[O:3][C:4]1[CH:5]=[C:6]([CH2:10][C:11](=[O:19])[CH3:12])[CH:7]=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
29 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring, over the course of 5 hours, while the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer, a condenser and a dropping funnel
|
Type
|
CUSTOM
|
Details
|
is kept at 80° C
|
Type
|
TEMPERATURE
|
Details
|
to cool overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISTILLATION
|
Details
|
steam distilled
|
Type
|
EXTRACTION
|
Details
|
The distillate is extracted twice in succession with 100 ml of diethyl ether each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated from the filtrate in vacuo on a water bath
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC=1C=C(C=CC1)CC(C)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |